molecular formula C21H20F2NO4P B5005883 bis(2-fluorophenyl) (4-propoxyphenyl)amidophosphate

bis(2-fluorophenyl) (4-propoxyphenyl)amidophosphate

Cat. No. B5005883
M. Wt: 419.4 g/mol
InChI Key: IVUQWRKGGRIIFU-UHFFFAOYSA-N
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Description

Bis(2-fluorophenyl) (4-propoxyphenyl)amidophosphate, also known as FPPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a phosphoramidate ester that has been synthesized using various methods.

Mechanism of Action

Bis(2-fluorophenyl) (4-propoxyphenyl)amidophosphate acts as a flame retardant by releasing phosphorus-containing radicals that react with the combustion chain reaction and interrupt the process. It also acts as an anti-corrosive agent by forming a protective layer on metal surfaces. As a pesticide, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme essential for nerve function.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not have any significant adverse effects on human health. However, it has been found to have some effects on the nervous system, including inhibition of acetylcholinesterase activity.

Advantages and Limitations for Lab Experiments

Bis(2-fluorophenyl) (4-propoxyphenyl)amidophosphate has several advantages for use in lab experiments, including its low toxicity, stability, and effectiveness as a flame retardant and anti-corrosive agent. However, its effectiveness as a pesticide is limited due to its relatively weak inhibitory activity against acetylcholinesterase.

Future Directions

There are several potential future directions for research on bis(2-fluorophenyl) (4-propoxyphenyl)amidophosphate. One area of interest is the development of more effective flame retardant materials using this compound. Another potential direction is the development of more potent anti-corrosive agents using this compound as a starting point. Additionally, further research is needed to explore the potential of this compound as a pesticide and to identify more effective inhibitors of acetylcholinesterase.

Synthesis Methods

Bis(2-fluorophenyl) (4-propoxyphenyl)amidophosphate can be synthesized by reacting 2-fluoroaniline and 4-propoxyphenol with phosphorus oxychloride and triethylamine. The resulting compound is purified using column chromatography.

Scientific Research Applications

Bis(2-fluorophenyl) (4-propoxyphenyl)amidophosphate has been found to have potential applications in various fields of scientific research. It has been studied as a potential flame retardant due to its ability to inhibit the combustion process. This compound has also been studied for its anti-corrosive properties and as a potential pesticide.

properties

IUPAC Name

N-bis(2-fluorophenoxy)phosphoryl-4-propoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2NO4P/c1-2-15-26-17-13-11-16(12-14-17)24-29(25,27-20-9-5-3-7-18(20)22)28-21-10-6-4-8-19(21)23/h3-14H,2,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUQWRKGGRIIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2F)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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